SREBP-IN-DHG -

SREBP-IN-DHG

Catalog Number: EVT-1535583
CAS Number:
Molecular Formula: C41H58N2O9
Molecular Weight: 722.92
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SREBP-IN-DHG is a novel inhibitor of sterol regulatory element-binding protein (SREBP), impairing the SREBP activity by inhibiting glucose transporters and thereby activating AMP-activated protein kinase (AMPK).
Source and Classification

SREBP-IN-DHG is derived from the broader family of sterol regulatory element binding proteins (SREBPs), which are transcription factors that regulate the expression of genes involved in lipid biosynthesis. The SREBP family includes three major isoforms: SREBP-1a, SREBP-1c, and SREBP-2. Each isoform has distinct roles in metabolic regulation, particularly concerning cholesterol and fatty acid metabolism . SREBP-IN-DHG functions by inhibiting the activation of these transcription factors, thereby modulating their effects on lipid metabolism.

Synthesis Analysis

Methods and Technical Details

The synthesis of SREBP-IN-DHG typically involves organic synthesis techniques that incorporate various chemical reactions to construct the desired molecular structure. While specific synthetic routes for SREBP-IN-DHG are not detailed in the literature, compounds within this class often utilize methods such as:

  1. Refluxing: Heating reactants in a solvent to facilitate chemical reactions.
  2. Chromatography: Purifying the synthesized compound to isolate it from by-products.
  3. Spectroscopy: Utilizing techniques like nuclear magnetic resonance (NMR) to confirm the structure and purity of the synthesized compound.

These methods ensure that the final product is both pure and structurally accurate for biological studies.

Molecular Structure Analysis

Structure and Data

SREBP-IN-DHG has a complex molecular structure characterized by specific functional groups that enable its interaction with target proteins involved in lipid metabolism. The precise three-dimensional structure can be elucidated using techniques such as X-ray crystallography or computational modeling.

Key features typically include:

  • Hydrophobic regions: Allowing interactions with membrane proteins.
  • Functional groups: Essential for binding to active sites on target proteins.

The exact molecular formula and weight would depend on the specific configuration of SREBP-IN-DHG.

Chemical Reactions Analysis

Reactions and Technical Details

SREBP-IN-DHG participates in various biochemical reactions primarily associated with lipid metabolism regulation. The compound acts as an inhibitor, affecting the following processes:

  1. Inhibition of SREBP Activation: By binding to components of the SREBP pathway, it prevents the cleavage and activation of SREBPs, thereby reducing their transcriptional activity on target genes involved in cholesterol and fatty acid synthesis .
  2. Impact on Gene Expression: The inhibition leads to decreased expression of genes such as HMG-CoA reductase and fatty acid synthase, which are critical for lipid biosynthesis .

These reactions underscore the compound's role in modulating lipid homeostasis within cells.

Mechanism of Action

Process and Data

The mechanism of action for SREBP-IN-DHG involves several key steps:

  1. Binding: The compound binds to sterol regulatory element binding proteins or their associated proteins, disrupting their normal function.
  2. Inhibition of Proteolytic Cleavage: By preventing the proteolytic cleavage necessary for activating SREBPs, SREBP-IN-DHG effectively reduces the levels of active nuclear SREBPs (nSREBPs) that can translocate to the nucleus.
  3. Reduced Transcriptional Activity: With fewer nSREBPs available, there is a subsequent decrease in transcriptional activation of genes responsible for lipid synthesis.

This multi-step process highlights how SREBP-IN-DHG can effectively modulate lipid metabolism at a transcriptional level.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of SREBP-IN-DHG are crucial for understanding its behavior in biological systems:

  • Solubility: Typically assessed in various solvents to determine bioavailability.
  • Stability: Evaluated under different pH levels and temperatures to ensure efficacy in biological assays.
  • Molecular Weight: Important for calculating dosages used in experiments.

These properties are essential for researchers when designing experiments involving this compound.

Applications

Scientific Uses

SREBP-IN-DHG has several scientific applications primarily related to its role in lipid metabolism:

  1. Research Tool: Used in studies investigating lipid homeostasis, particularly how disruptions in this pathway can lead to metabolic disorders such as obesity or diabetes.
  2. Therapeutic Potential: Investigated as a potential therapeutic agent for conditions related to dyslipidemia by modulating lipid levels through inhibition of SREBPs.
  3. Biochemical Studies: Employed in biochemical assays to better understand the mechanisms underlying cholesterol biosynthesis and regulation.
Molecular Architecture of SREBP Family

Genomic Organization and Isoform Diversity

1.1.1 SREBF1 Gene: Alternative Promoters Generating SREBP-1a and SREBP-1c

The SREBF1 gene (chromosome 17p11.2) utilizes alternative promoters and transcription start sites to generate two functionally distinct isoforms: SREBP-1a and SREBP-1c. These isoforms share identical membrane-binding and dimerization domains but exhibit critical differences in their N-terminal transactivation domains. SREBP-1a possesses a longer acidic transactivation domain (exon 1a-derived), making it a potent global activator of lipid synthesis genes. In contrast, SREBP-1c (exon 1c-derived) has a shorter transactivation domain, resulting in weaker transcriptional activity and preferential regulation of fatty acid synthesis pathways [3] [6]. This structural divergence arises from alternative splicing events within exon 1, leading to differential expression patterns: SREBP-1a predominates in cultured cell lines and rapidly dividing tissues, while SREBP-1c is abundant in metabolically active tissues like liver and adipose tissue [5] [9].

1.1.2 SREBF2 Gene: Structural and Functional Divergence of SREBP-2

The SREBF2 gene (chromosome 22q13) encodes a single major isoform, SREBP-2, which shares ~47% amino acid identity with SREBP-1 isoforms. Despite structural similarities in the DNA-binding bHLH-Zip domain, SREBP-2 exhibits distinct promoter selectivity due to variations in its transactivation domain composition. SREBP-2 contains a glycine/proline-rich region instead of the serine/proline-rich segment found in SREBP-1c, enhancing its specificity for cholesterol biosynthesis genes such as HMG-CoA reductase and LDL receptor [3] [6]. Evolutionary analysis reveals that SREBF2 arose from a gene duplication event early in vertebrate evolution, allowing functional specialization where SREBP-2 primarily regulates cholesterol homeostasis while SREBP-1 isoforms govern fatty acid metabolism [5] [8].

Table 1: SREBP Isoform Characteristics

IsoformGene LocationTransactivation Domain LengthPrimary Target GenesTranscriptional Potency
SREBP-1aSREBF1 (Exon 1a)Long acidic domainAll SREBP-responsive genes (FASN, ACC1, HMGCR)High (strong activator)
SREBP-1cSREBF1 (Exon 1c)Short domainFatty acid synthesis (FASN, ACC1, SCD1)Moderate
SREBP-2SREBF2Glycine/proline-rich regionCholesterol biosynthesis (HMGCR, LDLR, SQLE)High

Domain-Specific Structural Features

N-Terminal bHLH-Zip Domain: DNA Binding and Dimerization

The N-terminal bHLH-Zip domain (~60-100 residues) enables sequence-specific DNA binding and dimerization. This domain contains two amphipathic α-helices separated by a variable loop region, with helix 1 mediating DNA major groove interactions. A distinctive tyrosine substitution at position 40 (conserved position typically occupied by arginine in other bHLH proteins) allows dual DNA-binding specificity: canonical E-box motifs (5'-CANNTG-3') and sterol response elements (SREs; 5'-TCACNCCAC-3') [2] [6]. Dimerization occurs via the leucine zipper domain, forming homo- or heterodimers that recognize palindromic sequences. Fungal SREBPs exhibit evolutionary diversification in DNA recognition; Candida albicans SREBPs recognize non-palindromic sequences (e.g., 5'-CAYGYG-3'), enabling functional specialization in hypoxic adaptation [2].

Hydrophobic Transmembrane Segments: ER Anchoring Mechanisms

Two hydrophobic transmembrane helices (TM1: residues 463-483; TM2: residues 498-518 in human SREBP-1) anchor SREBPs in the endoplasmic reticulum (ER) membrane in a hairpin configuration. The 30-amino acid luminal loop between TM1 and TM2 contains the Site-1 protease (S1P) cleavage site (RXXL motif) and undergoes N-glycosylation, which may regulate protease accessibility [1] [3]. The transmembrane domains adopt a helical hairpin structure that embeds into the ER membrane, positioning both N- and C-termini in the cytosol. This topology is evolutionarily conserved from mammals to fission yeast (Schizosaccharomyces pombe), where Sre1 transmembrane domains similarly anchor the transcription factor until proteolytic release [10] [12].

C-Terminal Regulatory Domain: SCAP Interaction Interfaces

The C-terminal regulatory domain (CTD; ~590 residues) contains three conserved motifs mediating SCAP binding: (1) a helical tetramerization domain (residues 790-820 in Sre1), (2) a dimerization interface (residues 840-870), and (3) a WD40-binding region (residues 880-896). Structural studies of the fission yeast Sre1-CTD/Scp1-WD40 complex reveal a 4:4 oligomeric architecture where Sre1-CTD forms a dimer-of-dimers that docks onto the RK-patch (Arg/Lys-enriched surface) of Scp1-WD40 [10]. Mammalian SREBP-CTD shares this oligomerization capability, forming tetramers that simultaneously bind four SCAP molecules. Critical interaction residues include Tyr-640 and Arg-645 in SREBP-1, which form hydrogen bonds with Asp-428 and Glu-432 in SCAP's WD40 domain. Disruption of this interface (e.g., R519A mutation in SREBP-2) abolishes SCAP binding and prevents ER-to-Golgi transport [1] [10].

Table 2: Functional Domains of SREBP Proteins

DomainStructural FeaturesFunctional RoleKey Functional Regions/Residues
bHLH-ZipTwo amphipathic α-helices + variable loop; tyrosine at position 40DNA binding; dimerizationHelix 1 (DNA recognition); Leu zipper (dimerization)
Transmembrane domainsTwo α-helical segments + luminal loopER membrane anchoring; protease cleavage regulationLuminal loop (S1P cleavage site: RXXL); TM1/TM2 (membrane embedding)
C-terminal regulatory domainTetramerization/dimerization helices; WD40-binding motifsSCAP interaction; oligomerizationTetramerization helix (residues 790-820); RK-patch interface (Tyr-640/Arg-645)

The molecular architecture of SREBPs demonstrates how conserved structural domains enable lipid-sensing transcription factors to integrate metabolic signals across eukaryotic evolution. The isoform-specific N-terminal domains dictate promoter selectivity, while the conserved transmembrane and C-terminal domains mediate regulated proteolytic activation through SCAP-dependent mechanisms [3] [5] [10].

Properties

Product Name

SREBP-IN-DHG

IUPAC Name

Ethyl N-((4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl)-N-((3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)phenylalanylglycinate

Molecular Formula

C41H58N2O9

Molecular Weight

722.92

InChI

InChI=1S/C41H58N2O9/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-28-35(45)43(37-39(48)38(47)34(31-44)52-41(37)50)33(29-32-26-23-22-24-27-32)40(49)42-30-36(46)51-4-2/h5-6,8-9,11-12,14-15,17-18,20-24,26-27,33-34,37-39,41,44,47-48,50H,3-4,7,10,13,16,19,25,28-31H2,1-2H3,(H,42,49)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/t33-,34+,37+,38+,39+,41?/m0/s1

InChI Key

FUASFBGJSXTWQE-XDJBLOQOSA-N

SMILES

O=C(OCC)CNC([C@H](CC1=CC=CC=C1)N(C(CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)=O)[C@H]2C(O)O[C@H](CO)[C@@H](O)[C@@H]2O)=O

Solubility

Soluble in DMSO

Synonyms

SREBP-IN-DHG

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